1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyc lohexane]-9-yl)-4-methoxybenzene
CAS No.:
Cat. No.: VC20185897
Molecular Formula: C24H27ClN2O2
Molecular Weight: 410.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27ClN2O2 |
|---|---|
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | 9-chloro-4'-ethyl-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
| Standard InChI | InChI=1S/C24H27ClN2O2/c1-3-16-10-12-24(13-11-16)27-22(20-14-18(25)6-9-23(20)29-24)15-21(26-27)17-4-7-19(28-2)8-5-17/h4-9,14,16,22H,3,10-13,15H2,1-2H3 |
| Standard InChI Key | QOJPIQYNVLYOHE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Cl |
Introduction
1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]-9-yl)-4-methoxybenzene is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by the presence of two or more rings that share a single atom, known as a spiro junction. The molecular structure of this compound features several interconnected rings, including a benzo[e]2-pyrazolino[1,5-c]1,3-oxazine and a cyclohexane ring, along with a 4-methoxybenzene moiety .
Synthesis Methods
The synthesis of this compound typically involves multi-step chemical reactions. Key methods may include condensation reactions, cyclization, and substitution reactions, which require specific conditions such as temperature control, solvent selection, and reaction time optimization to achieve high yields. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Potential Applications
1-(2-chloro-14-ethylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]-9-yl)-4-methoxybenzene has potential applications in medicinal chemistry due to its complex structure and potential pharmacological properties. Research into similar compounds suggests that interactions may involve binding affinity studies using techniques like surface plasmon resonance or enzyme inhibition assays to elucidate the compound's pharmacological profile.
Chemical Reactivity
Understanding the reactivity patterns of this compound is crucial for predicting its behavior in different chemical environments. Key reactions include those typical for organic compounds with similar structures, such as substitution and addition reactions. Kinetic studies and thermodynamic analyses may provide insights into reaction mechanisms.
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